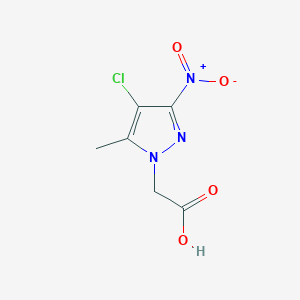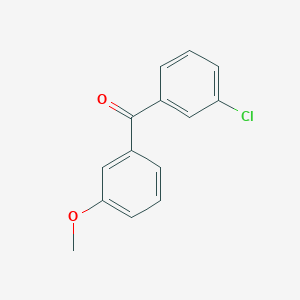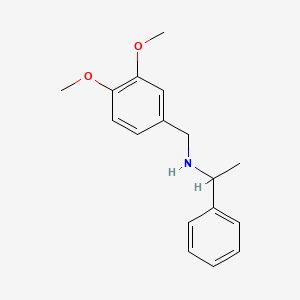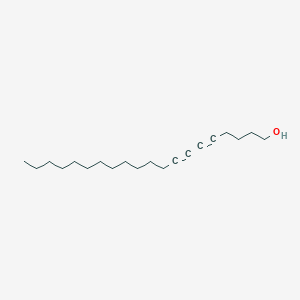
(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
“(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C6H6ClN3O4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H6ClN3O4 . The molecular weight of this compound is 219.585 .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and its derivatives have been studied for their potential in synthesizing functionalized pyrazole derivatives and bicyclic ensembles. A study by Savosik et al. (2006) demonstrated the reaction of 5-chloro-4-nitro-1H-pyrazoles with various esters, leading to the formation of substituted 4-nitropyrazoles which could be promising for the preparation of other derivatives (Savosik, Bozhenkov, Mirskova, & Levkovskaya, 2006).
Synthesis and Nitration Studies
- The synthesis and nitration of 5-chloro-4-nitropyrazoles have been explored by Bozhenkov et al. (2006). They found that the nitration of 5-chloropyrazoles can yield substituted 5-chloro-4-nitropyrazoles. This study highlights the potential for creating various nitro group substitutions in the pyrazole ring (Bozhenkov, Savosik, Larina, Mirskova, & Levkovskaya, 2006).
Antimicrobial Activity
- The antimicrobial properties of pyrazole derivatives have been a focus of study. Daidone et al. (1992) investigated various N-(pyrazol-5-yl)-2-nitrobenzamides, observing their chemical behavior and evaluating their antimicrobial activity against several microorganisms. This research provides insights into the potential use of these derivatives in antimicrobial applications (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).
Applications in Organic Synthesis
- In the realm of organic synthesis, there is ongoing research into the synthesis of various pyrazole derivatives and their reactions. For instance, Yakovlev et al. (2013) studied the reaction of 3-(alken-1-yl)-4,5-dihydro-3H-pyrazoles with sodium nitrite, resulting in the formation of nitroso and nitro derivatives. These findings contribute to understanding the versatile reactions of pyrazole derivatives in organic chemistry (Yakovlev, Khanova, Petrov, Kuleshov, & Dokichev, 2013).
Exploration in Heterocyclic Chemistry
- The field of heterocyclic chemistry has seen significant exploration of pyrazole derivatives. Research by Kormanov et al. (2017) focused on the synthesis and transformations of pyrazole-carboxylic acid derivatives. Their study on the Hofmann rearrangement of these compounds and the subsequent formation of nitramines opens up possibilities for new heterocyclic compounds (Kormanov, Lipilin, Shkineva, Vatsadze, Kozeev, & Dalinger, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQFVRQZKJYVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361598 | |
| Record name | (4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351996-53-7 | |
| Record name | (4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1596904.png)


